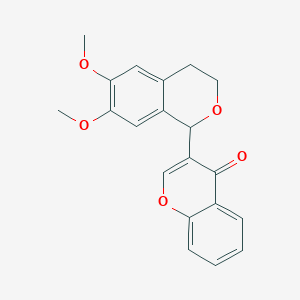![molecular formula C14H19N5OS B270617 6-[1-(ethylsulfanyl)ethyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B270617.png)
6-[1-(ethylsulfanyl)ethyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[1-(ethylsulfanyl)ethyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
The synthesis of 6-[1-(ethylsulfanyl)ethyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the triazine ring, which can be derived from cyanuric chloride.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the triazine derivative with 2-methoxyaniline under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
6-[1-(ethylsulfanyl)ethyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The triazine ring allows for further substitution reactions, particularly at the amino and ethylsulfanyl positions.
Common Reagents: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution are commonly used.
Major Products: The major products depend on the specific reactions but can include sulfoxides, sulfones, and various substituted triazine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-[1-(ethylsulfanyl)ethyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the triazine ring and its substituents.
Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
6-[1-(ethylsulfanyl)ethyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives:
Similar Compounds: Compounds such as melamine, cyanuric acid, and other substituted triazines.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C14H19N5OS |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
6-(1-ethylsulfanylethyl)-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H19N5OS/c1-4-21-9(2)12-17-13(15)19-14(18-12)16-10-7-5-6-8-11(10)20-3/h5-9H,4H2,1-3H3,(H3,15,16,17,18,19) |
InChI Key |
PPAOWJOCMVKVSC-UHFFFAOYSA-N |
SMILES |
CCSC(C)C1=NC(=NC(=N1)NC2=CC=CC=C2OC)N |
Canonical SMILES |
CCSC(C)C1=NC(=NC(=N1)NC2=CC=CC=C2OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{2-[(4-Benzoyl-1-piperazinyl)carbonyl]anilino}-2-oxoethoxy)acetic acid](/img/structure/B270534.png)

![(2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B270541.png)
![6-{[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B270542.png)
![6-[(6-Methyl-1,3-benzodioxol-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B270543.png)

![4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)

![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B270550.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B270552.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B270553.png)
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]anthra-9,10-quinone](/img/structure/B270554.png)

![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)
